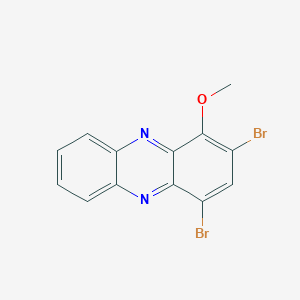
2,4-Dibromo-1-methoxyphenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-1-methoxyphenazine is a synthetic organic compound belonging to the phenazine class of heterocyclic compounds. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties . The unique structure of this compound, characterized by the presence of bromine and methoxy groups, contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-1-methoxyphenazine typically involves the bromination of 1-methoxyphenazine. One common method includes dissolving 2,4-Dibromo-1-hydroxyphenazine in tetrahydrofuran and dimethylformamide, followed by cooling the reaction mixture to -78°C and adding sodium hydride . This reaction results in the formation of this compound.
Industrial Production Methods: Industrial production of phenazine derivatives, including this compound, often employs large-scale bromination and methoxylation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dibromo-1-methoxyphenazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroxyphenazine derivatives.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various phenazine derivatives with altered functional groups, enhancing their biological and chemical properties .
Applications De Recherche Scientifique
2,4-Dibromo-1-methoxyphenazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex phenazine derivatives.
Biology: The compound exhibits antimicrobial activity, making it useful in studying bacterial resistance mechanisms.
Medicine: Its potential as an antitumor agent is being explored, with studies showing its ability to inhibit cancer cell growth.
Industry: The compound’s antioxidant properties make it valuable in developing materials with enhanced stability and longevity
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-1-methoxyphenazine involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit the activity of enzymes like quinone reductase 2 and inducible nitric oxide synthase, leading to reduced oxidative stress and inflammation . Additionally, its ability to intercalate into DNA strands disrupts cellular replication processes, contributing to its antitumor effects .
Comparaison Avec Des Composés Similaires
2-Bromo-1-hydroxyphenazine: Shares similar antimicrobial properties but differs in its hydroxyl group.
2,4-Dibromo-1-hydroxyphenazine: Similar in structure but with a hydroxyl group instead of a methoxy group.
1-Methoxyphenazine: Lacks the bromine atoms, resulting in different chemical reactivity and biological activity.
Uniqueness: 2,4-Dibromo-1-methoxyphenazine stands out due to its dual bromine substitution and methoxy group, which enhance its chemical stability and biological activity. These modifications make it a versatile compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C13H8Br2N2O |
|---|---|
Poids moléculaire |
368.02 g/mol |
Nom IUPAC |
2,4-dibromo-1-methoxyphenazine |
InChI |
InChI=1S/C13H8Br2N2O/c1-18-13-8(15)6-7(14)11-12(13)17-10-5-3-2-4-9(10)16-11/h2-6H,1H3 |
Clé InChI |
MVQCVSKTSHOOMU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C2=NC3=CC=CC=C3N=C12)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















